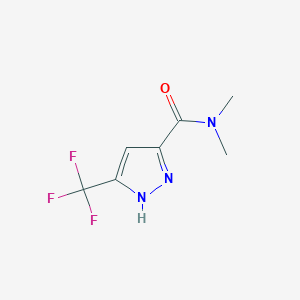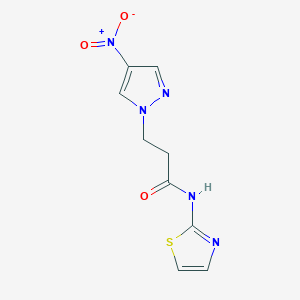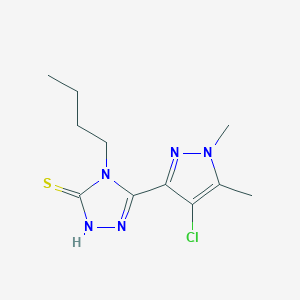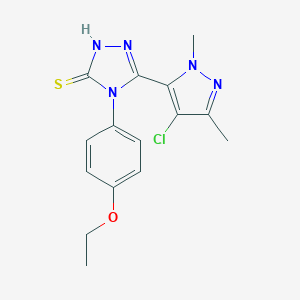![molecular formula C13H12BrN5O2S B280026 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280026.png)
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole carboxamides and has shown promising results in various studies.
作用機序
The mechanism of action of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of PAKs. PAKs are involved in various cellular processes, including cell proliferation, migration, and survival. The inhibition of PAKs by this compound leads to the suppression of these cellular processes, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been reported to have inhibitory activity against various kinases, including PAK4, PAK5, and PAK6. The inhibition of these kinases leads to the suppression of various cellular processes, including cell proliferation, migration, and survival. Additionally, this compound has also been reported to have anti-inflammatory activity.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments is its potential applications in drug discovery and development. It has been reported to have inhibitory activity against various kinases, making it a potential candidate for cancer therapy. Additionally, it has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. One of the limitations of using this compound in lab experiments is its limited availability and high cost.
将来の方向性
There are several future directions for the research and development of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide. One of the future directions is the identification of more specific targets for this compound. Additionally, the development of more efficient and cost-effective synthesis methods for this compound could also be a future direction. Another future direction is the investigation of the potential applications of this compound in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
合成法
The synthesis of 4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide involves several steps. The first step involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl acetoacetate to form 2,6-dimethyl-4-oxo-3,4-dihydropyrimidine-5-carboxylic acid ethyl ester. The second step involves the reaction of the ethyl ester with thionyl chloride to form the acid chloride, which is then reacted with 2-amino-5-bromopyrazole to form the desired product.
科学的研究の応用
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1-methyl-1H-pyrazole-3-carboxamide has shown potential applications in drug discovery and development. It has been reported to have inhibitory activity against various kinases, including PAK4, PAK5, and PAK6. PAKs are involved in various cellular processes, including cell proliferation, migration, and survival, making them potential targets for cancer therapy. Additionally, this compound has also been reported to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
特性
分子式 |
C13H12BrN5O2S |
|---|---|
分子量 |
382.24 g/mol |
IUPAC名 |
4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H12BrN5O2S/c1-6-4-8-12(22-6)15-7(2)19(13(8)21)17-11(20)10-9(14)5-18(3)16-10/h4-5H,1-3H3,(H,17,20) |
InChIキー |
WJBKOXQBZPZLFO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Br)C)C |
正規SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)NC(=O)C3=NN(C=C3Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Amino-4-{5-[(2,6-dimethoxyphenoxy)methyl]-2,4-dimethylphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B279944.png)

![Ethyl 2-[(2-chloropyridin-3-yl)carbamoyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B279947.png)

![N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-5-[(4-fluorophenoxy)methyl]-2-furamide](/img/structure/B279949.png)



![ethyl 3-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B280003.png)
![methyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B280005.png)

![2-amino-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-8-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methylene]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280009.png)
![4,5-dibromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-thiophenecarboxamide](/img/structure/B280010.png)
![2-phenyl-N-[(4-sulfamoylphenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B280011.png)
